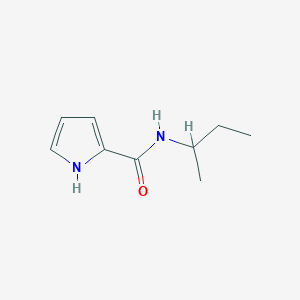

N-(sec-butyl)-1H-pyrrole-2-carboxamide

Descripción

N-(sec-butyl)-1H-pyrrole-2-carboxamide: is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. The sec-butyl group attached to the nitrogen atom of the pyrrole ring introduces steric hindrance and influences the compound’s chemical properties and reactivity.

Propiedades

IUPAC Name |

N-butan-2-yl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-3-7(2)11-9(12)8-5-4-6-10-8/h4-7,10H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUJDUYBDRNPCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(sec-butyl)-1H-pyrrole-2-carboxamide typically begins with the preparation of 1H-pyrrole-2-carboxylic acid.

Amidation Reaction: The carboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acid chloride is subsequently reacted with sec-butylamine under basic conditions to form N-(sec-butyl)-1H-pyrrole-2-carboxamide.

Reaction Conditions: The amidation reaction is usually carried out in an inert solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of N-(sec-butyl)-1H-pyrrole-2-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature and reagent addition.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-(sec-butyl)-1H-pyrrole-2-carboxamide can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), targeting the carbonyl group of the carboxamide.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, facilitated by reagents like halogens (e.g., bromine, chlorine) or nitro groups under acidic conditions.

Common Reagents and Conditions:

Oxidation: KMnO₄ in aqueous or alkaline medium.

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products:

Oxidation: Formation of pyrrole-2,3-dicarboxylic acid derivatives.

Reduction: Formation of N-(sec-butyl)-1H-pyrrole-2-carboxamide alcohols.

Substitution: Formation of halogenated or nitrated pyrrole derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

Catalysis: N-(sec-butyl)-1H-pyrrole-2-carboxamide is used as a ligand in coordination chemistry and catalysis, forming complexes with transition metals that exhibit unique catalytic properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

Biological Studies: It is used in studies to understand the structure-activity relationships of pyrrole derivatives and their biological effects.

Industry:

Material Science: N-(sec-butyl)-1H-pyrrole-2-carboxamide is explored for its use in the development of novel materials, including polymers and coatings with specific properties.

Mecanismo De Acción

The mechanism of action of N-(sec-butyl)-1H-pyrrole-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The sec-butyl group influences the compound’s binding affinity and specificity, while the pyrrole ring participates in π-π interactions and hydrogen bonding. These interactions modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

N-(n-butyl)-1H-pyrrole-2-carboxamide: Similar structure but with a n-butyl group instead of sec-butyl, leading to different steric and electronic properties.

N-(tert-butyl)-1H-pyrrole-2-carboxamide: Contains a tert-butyl group, resulting in increased steric hindrance and altered reactivity.

N-(isobutyl)-1H-pyrrole-2-carboxamide: Features an isobutyl group, affecting the compound’s solubility and interaction with biological targets.

Uniqueness: N-(sec-butyl)-1H-pyrrole-2-carboxamide is unique due to the presence of the sec-butyl group, which provides a balance between steric hindrance and electronic effects. This balance influences its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound in various scientific and industrial applications.

Actividad Biológica

N-(sec-butyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of N-(sec-butyl)-1H-pyrrole-2-carboxamide is , with a molecular weight of approximately 208.261 g/mol. The compound features a pyrrole ring, which is a five-membered aromatic structure containing one nitrogen atom, and an acetyl group at the 4-position. This structural configuration contributes to its unique biological properties.

Antimicrobial Properties

Research indicates that N-(sec-butyl)-1H-pyrrole-2-carboxamide exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of N-(sec-butyl)-1H-pyrrole-2-carboxamide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

N-(sec-butyl)-1H-pyrrole-2-carboxamide has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound appears to induce apoptosis and disrupt cell cycle progression.

Case Study: MCF-7 Cell Line

In a study involving MCF-7 cells, treatment with N-(sec-butyl)-1H-pyrrole-2-carboxamide resulted in:

- Cell Viability: A significant decrease in cell viability was observed at concentrations above 25 µM.

- LDH Release: Increased lactate dehydrogenase (LDH) levels indicated cell membrane damage, suggesting cytotoxic effects.

- Apoptosis Induction: Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in various models. Its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Table 2: Anti-inflammatory Effects of N-(sec-butyl)-1H-pyrrole-2-carboxamide

| Inflammatory Marker | Treatment Group | Result |

|---|---|---|

| TNF-α | Control | High levels |

| TNF-α | Treated with Compound | Reduced by 50% |

| IL-6 | Control | High levels |

| IL-6 | Treated with Compound | Reduced by 40% |

The precise mechanism by which N-(sec-butyl)-1H-pyrrole-2-carboxamide exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in inflammatory pathways and cancer progression. The compound may modulate signaling pathways critical for cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.